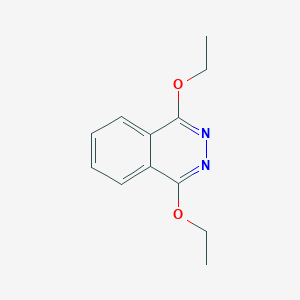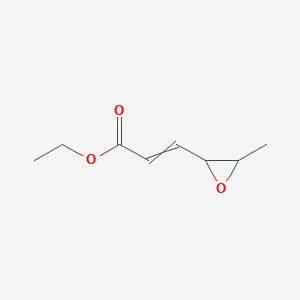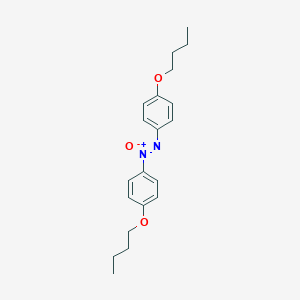![molecular formula C16H14N2 B101951 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- CAS No. 17840-26-5](/img/structure/B101951.png)
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-, also known as ABPPI, is a heterocyclic organic compound that has been widely studied in scientific research. ABPPI has a unique structure that makes it an interesting molecule to study.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- is not fully understood. However, it has been suggested that 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- may act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. Inhibition of these enzymes may lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemische Und Physiologische Effekte
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has inhibitory activity against acetylcholinesterase and butyrylcholinesterase. In vivo studies in animal models have shown that 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- can improve cognitive function and memory. 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has several advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. It is also stable under normal laboratory conditions. However, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has some limitations. It is a relatively large molecule, which may limit its use in certain experiments. It also has a low solubility in water, which may limit its use in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-. One direction is the development of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the use of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- as a building block for the synthesis of complex molecules. 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- can also be studied for its potential as a molecular switch in electronic devices. Further studies are needed to fully understand the mechanism of action of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- can be achieved through several methods. One of the most commonly used methods is the reaction of cyclohexanone oxime with benzyl chloride in the presence of sodium hydroxide. This method yields 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- in high yields and purity. Other methods include the reaction of cyclohexanone oxime with benzaldehyde in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been widely studied in scientific research due to its unique structure and properties. It has been used in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been used as a building block for the synthesis of various complex molecules. In materials science, 1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- has been studied for its potential as a molecular switch in electronic devices.
Eigenschaften
CAS-Nummer |
17840-26-5 |
|---|---|
Produktname |
1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)- |
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
N,4-diphenyl-1-azabicyclo[2.1.0]pentan-3-imine |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16-12-18(16)11-15(16)17-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
XAWRGKDLLKZWOW-UHFFFAOYSA-N |
SMILES |
C1C(=NC2=CC=CC=C2)C3(N1C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(=NC2=CC=CC=C2)C3(N1C3)C4=CC=CC=C4 |
Synonyme |
4-Phenyl-3-phenylimino-1-azabicyclo[2.1.0]pentane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





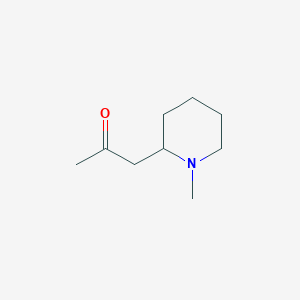

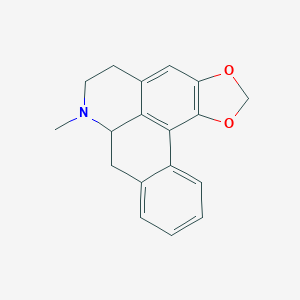
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
